molecular formula C16H21FN6O B2459694 N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-1H-1,2,3-triazole-5-carboxamide CAS No. 1355792-51-6

N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-1H-1,2,3-triazole-5-carboxamide

Cat. No.: B2459694
CAS No.: 1355792-51-6
M. Wt: 332.383
InChI Key: JLOCHKOAIBFBBI-UHFFFAOYSA-N
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Description

N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-1H-1,2,3-triazole-5-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring attached to a fluorophenyl group and a triazole moiety, making it a versatile molecule for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-1H-1,2,3-triazole-5-carboxamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . The triazole moiety can be introduced through a cycloaddition reaction involving azides and alkynes under copper-catalyzed conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-1H-1,2,3-triazole-5-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biological pathways. For instance, it may act as an irreversible and non-competitive inhibitor of equilibrative nucleoside transporters .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-1H-1,2,3-triazole-5-carboxamide is unique due to its combination of a piperazine ring, fluorophenyl group, and triazole moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN6O/c17-13-4-1-2-5-15(13)23-10-8-22(9-11-23)7-3-6-18-16(24)14-12-19-21-20-14/h1-2,4-5,12H,3,6-11H2,(H,18,24)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLOCHKOAIBFBBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNC(=O)C2=NNN=C2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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